molecular formula C8H6FN3O B2802564 6-fluoro-1H-1,3-benzodiazole-4-carboxamide CAS No. 1804058-82-9

6-fluoro-1H-1,3-benzodiazole-4-carboxamide

Cat. No.: B2802564
CAS No.: 1804058-82-9
M. Wt: 179.154
InChI Key: IIZAOVDGJWFBPA-UHFFFAOYSA-N
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Description

6-fluoro-1H-1,3-benzodiazole-4-carboxamide is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

6-fluoro-1H-1,3-benzodiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antifungal, and antibacterial properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

Target of Action

6-Fluoro-1h-benzimidazole-4-carboxamide is a derivative of benzimidazole, a heterocyclic compound that has been found in many important synthetic drug molecules . Benzimidazole derivatives have been shown to bind with high affinity to multiple receptors , which suggests that 6-Fluoro-1h-benzimidazole-4-carboxamide may also interact with various targets in the body.

Mode of Action

Benzimidazole derivatives have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 6-Fluoro-1h-benzimidazole-4-carboxamide may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with benzimidazole derivatives , it is likely that this compound affects multiple pathways

Result of Action

Benzimidazole derivatives have been associated with a wide range of biological activities , suggesting that this compound may have diverse effects at the molecular and cellular level

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-fluoro-1,2-phenylenediamine with cyanamide under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-fluoro-1H-1,3-benzodiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Comparison with Similar Compounds

    Benzimidazole: The parent compound without the fluorine substitution.

    5-Fluoro-1h-benzimidazole-4-carboxamide: A similar compound with the fluorine atom at the 5th position.

    2-Methyl-1h-benzimidazole-4-carboxamide: A derivative with a methyl group instead of fluorine.

Uniqueness: 6-fluoro-1H-1,3-benzodiazole-4-carboxamide is unique due to the presence of the fluorine atom at the 6th position, which significantly enhances its chemical stability and biological activity compared to its non-fluorinated counterparts. This makes it a valuable compound for various applications in medicinal chemistry and other fields.

Properties

IUPAC Name

6-fluoro-1H-benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-4-1-5(8(10)13)7-6(2-4)11-3-12-7/h1-3H,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZAOVDGJWFBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(=O)N)N=CN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804058-82-9
Record name 6-fluoro-1H-1,3-benzodiazole-4-carboxamide
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